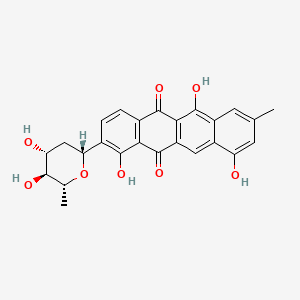

Galtamycinone

Beschreibung

Overview of C-Aryl Glycoside Natural Products and Their Significance in Chemical Biology

C-aryl glycosides are a class of natural products characterized by a sugar moiety directly linked to an aromatic ring through a carbon-carbon bond. acs.orgnih.gov This C-C linkage confers greater stability against chemical and enzymatic hydrolysis compared to their O- or N-glycoside counterparts. nih.govnih.govresearchgate.net This inherent stability makes them attractive candidates for drug development and as tools in chemical biology. sci-hub.se

These compounds exhibit a wide array of biological activities, including antibiotic, anticancer, antiviral, and antioxidant effects. nih.govnih.govresearchgate.net Their unique structures have spurred considerable interest in the scientific community, leading to extensive research into their synthesis and biological function. acs.orgnih.gov The development of new synthetic methods for creating the C-glycosidic bond remains a challenging yet crucial area of organic chemistry. researchgate.netchemistryviews.org

Table 1: Key Biological Activities of C-Aryl Glycosides

| Biological Activity | Significance |

|---|---|

| Antibiotic | Effective against a range of bacteria, contributing to the search for new antimicrobial agents. nih.govresearchgate.net |

| Anticancer | Show potential in inhibiting the growth of cancer cells. nih.govresearchgate.netnih.gov |

| Antiviral | Exhibit activity against various viruses. nih.govnih.govresearchgate.net |

| Antioxidant | Help in neutralizing harmful free radicals in biological systems. nih.govnih.gov |

Historical Context of Galtamycinone Discovery and Initial Characterization

This compound was first identified as the aglycone (the non-sugar component) of C-glycosyl naphthacenequinone-type angucyclines. titech.ac.jp It was isolated from Micromonospora sp. Tű6368 and characterized as 1,4,6-trihydroxy-10-[4(e),5(e)-dihydroxy-6(e)-methyl-tetrahydropyran-2(e)-yl]-8-methyl tetracenedione-5,12. researchgate.net This structure represents a novel type of anthracycline chromophore containing a C-glycoside bond. researchgate.net

The discovery of this compound, along with related compounds like Galtamycin B and Saquayamycin Z from the same microbial source, highlighted the diversity of angucycline antibiotics produced by Micromonospora. scispace.com Further investigations have also identified this compound as a product in the fermentation of other actinobacterial strains, such as Streptomyces sp., sometimes alongside other angucyclines like balmoralmycin. nih.govasm.org

Research Trajectory of this compound as a Prototype Angucycline Derivative

This compound has served as a crucial prototype for the synthesis and study of angucycline antibiotics. ukri.org Angucyclines are a family of aromatic polyketides known for their complex, angular tetracyclic structures and diverse biological activities. nih.govasm.org

The total synthesis of this compound has been a significant goal for synthetic chemists, providing a platform to develop and refine new synthetic strategies. titech.ac.jpaminer.orgacs.org These synthetic efforts are not merely academic exercises; they pave the way for creating analogues and derivatives of this compound with potentially improved or novel biological activities. For instance, a 7-O-methylthis compound has been identified, showcasing the potential for natural structural modifications. tandfonline.com

The study of this compound and its synthesis has contributed to the development of general strategies for constructing the four major classes of C-aryl glycoside antibiotics. acs.org These strategies often involve complex chemical reactions, including cycloadditions and rearrangements, to build the intricate molecular architecture of these compounds. acs.orgacs.org The insights gained from the synthesis of this compound have been instrumental in advancing the broader field of natural product synthesis. acs.orgsci-hub.se

Eigenschaften

Molekularformel |

C25H22O8 |

|---|---|

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

2-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3/t10-,17-,18-,21-/m1/s1 |

InChI-Schlüssel |

PBTVAODWGBKPII-BOEKQVJSSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C5C(=CC(=CC5=C4O)C)O)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C5C(=CC(=CC5=C4O)C)O)O)O)O |

Synonyme |

1,4,6-trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione galtamycinone |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Microbial Production of Galtamycinone

Identification of Galtamycinone-Producing Microorganisms

The production of this compound is predominantly associated with specific groups of microorganisms, particularly those belonging to the phylum Actinobacteria.

Actinomycetes as Primary Producers (e.g., Streptomyces species)

Actinomycetes, and specifically the genus Streptomyces, are well-documented as prolific producers of a vast array of secondary metabolites, including this compound. researchgate.net Various research endeavors have led to the isolation and identification of several Streptomyces strains capable of synthesizing this compound. For instance, this compound has been detected in cultures of different Streptomyces species, highlighting the widespread capability for its production within this genus. researchgate.netresearchgate.net

Beyond Streptomyces, other actinomycetes have also been identified as this compound producers. A notable example is Micromonospora sp. Tü 6368, from which this compound and the related compound Galtamycin B have been isolated. nih.govresearchgate.net This demonstrates that the genetic machinery for this compound biosynthesis is not exclusive to Streptomyces.

| Microorganism | Reference |

|---|---|

| Streptomyces sp. | researchgate.netresearchgate.net |

| Micromonospora sp. Tü 6368 | nih.govresearchgate.net |

Elucidation of this compound Biosynthetic Gene Clusters (BGCs)

The blueprint for this compound synthesis is encoded within the microorganism's genome in a set of contiguous genes known as a biosynthetic gene cluster (BGC). universiteitleiden.nl Analysis of these BGCs provides profound insights into the enzymatic machinery responsible for constructing the complex this compound molecule.

Polyketide Synthase (PKS) Involvement in Angucycline Core Formation

The characteristic tetracyclic core of this compound and other angucyclinones is assembled by a type II polyketide synthase (PKS) system. nih.gov These are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build a long poly-β-keto chain. nih.gov This linear chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the foundational angucycline scaffold. nih.gov The common biosynthetic intermediate, UWM6, is a key precursor in the formation of a wide variety of angucyclines, which are then further modified by tailoring enzymes. nih.gov

Glycosyltransferase Enzymes in C-Glycosylation

A defining feature of many angucycline antibiotics is the presence of one or more sugar moieties attached to the aglycone core. In the case of this compound-related compounds, this is often a C-glycosidic bond, where the sugar is linked directly to a carbon atom of the angucycline framework. This bond is forged by the action of specific enzymes called glycosyltransferases. mdpi.com

Research on the biosynthesis of saquayamycin Z and galtamycin B in Micromonospora sp. Tü 6368 led to the cloning and characterization of the 'saq' gene cluster. universiteitleiden.nl This BGC was found to contain genes encoding for several glycosyltransferases. Through gene inactivation experiments, it was demonstrated that these enzymes are responsible for the attachment of the sugar chains to the angucyclinone core. universiteitleiden.nl These studies also revealed that both saquayamycin Z and the tetracenequinone galtamycin B are derived from the same biosynthetic gene cluster, indicating a common pathway with a branching point. universiteitleiden.nl

Proposed Biosynthetic Pathways of this compound and Related Angucyclinones

The biosynthesis of this compound is a multi-step process that begins with the formation of the angucycline core, followed by a series of tailoring reactions. While the precise step-by-step pathway is a subject of ongoing research, a general scheme can be proposed based on characterized intermediates and the functions of enzymes found in related BGCs.

The initial steps involve the type II PKS machinery building a decaketide chain from acetate units. This chain is then folded and cyclized to form an early angucyclinone intermediate like UWM6. nih.gov Subsequent enzymatic modifications, including oxidations and reductions catalyzed by oxygenases and reductases, decorate the core structure. nih.gov

For this compound, which is a tetracenequinone, it is proposed that it is formed from an angucycline precursor. universiteitleiden.nl The inactivation of glycosyltransferase genes in the 'saq' cluster of Micromonospora sp. Tü 6368 not only led to the production of novel glycosylated derivatives but also provided evidence that tetracenequinones are biosynthetically derived from angucyclines. universiteitleiden.nl This suggests a rearrangement of the angucycline skeleton to form the linear tetracyclic structure of this compound. The final structure is achieved after these tailoring reactions, which may occur before or after the C-glycosylation step, depending on the specific pathway.

| Enzymatic Step | Enzyme Class | Function | Reference |

|---|---|---|---|

| Polyketide chain assembly | Type II Polyketide Synthase (PKS) | Forms the initial decaketide chain from acyl-CoA precursors. | nih.gov |

| Cyclization/Aromatization | Cyclases/Aromatases | Folds and cyclizes the polyketide chain to form the angucycline core (e.g., UWM6). | nih.gov |

| Tailoring Reactions | Oxygenases, Reductases | Modify the angucycline core through oxidation and reduction reactions. | nih.gov |

| C-Glycosylation | Glycosyltransferase | Attaches sugar moieties to the aglycone via a C-C bond. | universiteitleiden.nlmdpi.com |

| Skeletal Rearrangement | (Putative) Rearrangase/Oxidoreductase | Converts the angular angucycline skeleton to the linear tetracenequinone structure of this compound. | universiteitleiden.nl |

Intermolecular Diels-Alder Reactions in Angucycline Biosynthesis

The formation of the characteristic angular tetracyclic benz[a]anthracene framework of angucyclines is a hallmark of their biosynthesis. nih.govresearchgate.net While many cyclizations are enzyme-catalyzed intramolecular events, research into related complex angucyclines like lugdunomycin has revealed the fascinating role of intermolecular Diels-Alder reactions. universiteitleiden.nl In these rare biosynthetic events, two separate molecules, a diene and a dienophile, synthesized by distinct biosynthetic gene clusters (BGCs), react to form the complex scaffold. universiteitleiden.nl For instance, the biosynthesis of lugdunomycin involves an angucyclinone, elmonin, acting as a diene, which reacts with the dienophile iso-maleimycin. universiteitleiden.nl This type of reaction, where intermediates from different pathways converge, highlights the biosynthetic versatility that generates structural diversity. While a direct intermolecular Diels-Alder reaction for this compound itself is not explicitly detailed, the elucidation of this mechanism in closely related angucyclines suggests it is a potential strategy nature employs to create complex polyketides.

Post-PKS Modification Steps

Following the assembly of the initial polyketide chain by the PKS machinery, the nascent angucyclinone core undergoes a series of crucial tailoring reactions to achieve its final, biologically active form. This structural diversification is largely driven by post-PKS modifying enzymes. asm.orgnih.gov The common angucycline intermediate, UWM6, is a key branchpoint from which various tailoring enzymes diverge to create a wide array of structures. nih.govresearchgate.net

The key enzyme families involved in these modifications include:

Oxygenases and Reductases: These enzymes are critical for installing hydroxyl groups and modifying the oxidation state at various positions on the angucycline skeleton. nih.gov Flavoprotein monooxygenases (FPMO) and antibiotic biosynthesis monooxygenases (ABM) are two major families that catalyze these reactions. acs.org For example, in the biosynthesis of landomycin, the FAD-dependent monooxygenase BalA8 and the oxygenase/reductase LanV are involved in a series of hydroxylations and reductions that modify the core structure. nih.govacs.org

Glycosyltransferases (GTs): Glycosylation, the attachment of sugar moieties, is a vital post-PKS modification that significantly impacts the biological activity of angucyclines. frontiersin.orgfrontiersin.org In the case of this compound-containing antibiotics, GTs attach one or more deoxysugar units, such as D-olivose, to the aglycone. google.comnih.gov The biosynthesis of the antitumor antibiotic urdamycin A, for example, involves three distinct glycosyltransferases (UrdGT1a, UrdGT1b, UrdGT1c) that sequentially add sugar units. researchgate.net Another enzyme, UrdGT2, catalyzes the initial C-glycosyltransfer of an NDP-D-olivose moiety, a critical step in forming the C-C bond between the sugar and the angucyclinone core. researchgate.net The characterization of GTs like SchS7 (a putative C-GT) and SchS9/SchS10 (O-GTs) in the biosynthesis of other angucyclines further underscores their role in generating the final glycosylated product. researchgate.net

These tailoring reactions, particularly oxidation and glycosylation, are essential for producing the final galtamycin structure from the this compound aglycone. nih.govasm.org

Strategies for Enhanced Microbial Production of this compound

The production of angucyclines like this compound in wild-type Streptomyces strains is often low, hindering their study and potential application. universiteitleiden.nlnih.gov Consequently, various strategies have been developed to enhance their microbial production, ranging from optimizing fermentation conditions to advanced genetic manipulation.

Fermentation Optimization Techniques for Natural Product Yields

Optimizing fermentation parameters is a fundamental and effective strategy to improve the yield of secondary metabolites. researchgate.netfrontiersin.org This involves the systematic adjustment of nutritional and physical factors to maximize microbial growth and product biosynthesis. The process is complex, as factors like medium composition, pH, temperature, and aeration are often interdependent. primescholars.commdpi.com

Key parameters that are commonly optimized include:

Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources are critical. Glucose is a common carbon source that provides energy and carbon backbones, while peptone and soybean meal are effective nitrogen sources that supply amino acids for protein and enzyme synthesis. researchgate.netinnovareacademics.in For instance, studies on Streptomyces fermentation have shown that optimizing the concentrations of glucose and lysine can significantly boost antibiotic production. primescholars.com

pH and Temperature: Microbial growth and enzyme activity are highly sensitive to pH and temperature. Most Streptomyces species have an optimal growth temperature between 25-35°C and a pH optimum around 7.0. primescholars.comtandfonline.com Maintaining these parameters within the optimal range is crucial for high-yield fermentation. mdpi.com

Incubation Time and Agitation: The duration of fermentation and the agitation speed, which affects oxygen supply, also play vital roles. frontiersin.orgmdpi.com Studies optimizing landomycin A production found the most effective conditions to be a temperature of 25 ± 1°C with a stirring intensity of 230 rpm. researchgate.net

Interactive Table: Effect of Fermentation Parameters on Angucycline Production

| Parameter | Condition Tested | Organism/Product | Observed Effect on Yield | Reference |

|---|---|---|---|---|

| Carbon Source | Glucose (2.5%) | Streptomyces sp. LH9 / Antibiotic | Optimal for production | innovareacademics.in |

| Nitrogen Source | Peptone (0.05%) | Streptomyces sp. LH9 / Antibiotic | Highest yield achieved | innovareacademics.in |

| Nitrogen Source | Lysine (2.0%) | S. griseocarneus / APHE antibiotics | Highest growth and yield | primescholars.com |

| Temperature | 30 °C | S. griseocarneus / APHE antibiotics | Optimal for production | primescholars.com |

| pH | 7.2 | S. griseocarneus / APHE antibiotics | Optimal for production | primescholars.com |

| Agitation Speed | 200 rpm | S. yanglinensis / Antifungal Substance | Highest yield (4.2 g/L) | frontiersin.org |

Genetic Engineering and Pathway Balancing for Heterologous Expression

Genetic engineering offers powerful tools to enhance the production of angucyclines by overcoming the limitations of native producer strains. mdpi.com Key strategies include heterologous expression and manipulation of regulatory genes.

Heterologous Expression: This technique involves cloning the entire biosynthetic gene cluster (BGC) for a desired compound from its native, often slow-growing or genetically intractable producer, into a well-characterized and robust host strain. mdpi.comfrontiersin.org Streptomyces albus J1074 is a popular "superhost" due to its fast growth, minimized genome, and clear metabolic background, which reduces competition for precursors. mdpi.comactinobase.org The successful expression of the spi BGC from a marine Streptomyces sp. in S. albus J1074 led to the production of eight different angucyclines, demonstrating the power of this approach to both increase yield and generate novel analogues. mdpi.comnih.gov Similarly, the mdk gene cluster was successfully expressed in S. albus J1074, resulting in the production of the angucycline seongomycin. rsc.org

Pathway Engineering and Regulation: Enhancing production can also be achieved by manipulating genes within the BGC or the host. Overexpressing positive regulatory genes within a BGC is a common strategy to boost the transcription of the entire pathway. nih.gov For example, complementing a mutant with extra copies of the activator gene lndI resulted in a 15-fold increase in landomycin E production. nih.gov Conversely, knocking out negative regulators can also significantly increase titers. Deleting the repressor gene schA4 in Streptomyces sp. SCC‐2136 led to a Sch47554 titer of 27.94 mg/L, a substantial increase over the wild type. researchgate.net

Interactive Table: Genetic Engineering Strategies for Angucycline Production

| Strategy | Gene(s) / Cluster | Host Strain | Result | Reference |

|---|---|---|---|---|

| Heterologous Expression | spi BGC | S. albus J1074 | Production of 8 angucycline analogues | mdpi.com |

| Heterologous Expression | mdk BGC | S. albus J1074 | Production of seongomycin | rsc.org |

| Overexpression of Activator | lndI | S. globisporus 1912 | 15-fold increase in Landomycin E | nih.gov |

| Deletion of Repressor | schA4 | Streptomyces sp. SCC-2136 | Significant increase in Sch47554 production | researchgate.net |

| Overexpression of Activator | Pathway-specific activator | S. chattanoogensis L10 | Activation of silent cluster, production of chattamycins A and B | mdpi.com |

Elicitation Strategies in Microbial Co-culture Systems

Microorganisms in nature exist in complex communities where chemical interactions are common. tandfonline.com Co-culturing, or mixed fermentation, mimics these natural interactions and has emerged as a powerful strategy to awaken "silent" or poorly expressed BGCs. mdpi.comfrontiersin.org The competition for resources or the perception of chemical signals from another microbe can trigger defense responses, often leading to the enhanced production of secondary metabolites like antibiotics. tandfonline.comnih.gov

Bacterial-Bacterial Co-culture: Interactions between different Streptomyces species can induce antibiotic production. oup.com For example, co-culturing S. coelicolor with S. griseus enhanced the production of the pigment antibiotic actinorhodin. tandfonline.com In a study of S. rimosus, co-culture with S. noursei led to a significant stimulation in oxytetracycline biosynthesis, with titers reaching 10.3 mg/L compared to 3.5 mg/L in monoculture. researchgate.net

Bacterial-Fungal Co-culture: Fungi are also potent elicitors. The addition of fungal cell wall components or fermentation filtrates can significantly affect antibiotic synthesis in Streptomyces. tandfonline.com For example, the production of the antifungal natamycin by S. natalensis was influenced by elicitors from Aspergillus oryzae. tandfonline.com

Chemical Elicitors: Specific small molecules can also act as elicitors. The simple compound catechol was found to enhance the production of angucycline glycosides, including galtamycin C and the novel galtamycin D, in Streptomyces sp. MBT84. nih.gov This suggests that specific chemical cues, potentially mimicking host or environmental signals, can be used to unlock cryptic metabolic potential. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Galtamycinone and Analogs

General Methodologies for C-Aryl Glycoside Synthesis

The creation of a carbon-carbon bond between a sugar moiety and an aromatic ring is a cornerstone of synthesizing Galtamycinone and related natural products. utexas.eduresearchgate.net This bond's stability against enzymatic and chemical hydrolysis, compared to its O-glycoside counterpart, makes it a desirable feature in medicinal chemistry. nih.govresearchgate.net Two powerful strategies have emerged as particularly effective: cycloaddition reactions involving furans and benzynes, and palladium-catalyzed cross-coupling reactions. iupac.orgrsc.org

Glycosyl Furan-Benzyne Cycloaddition Approaches

A robust method for constructing the C-aryl glycoside framework involves a [4+2] cycloaddition (Diels-Alder reaction) between a glycosyl-substituted furan and a benzyne intermediate. utexas.eduacs.org In this approach, the furan, acting as the diene, is functionalized with a carbohydrate unit. This glycosyl furan then reacts with a highly reactive benzyne, generated in situ, to form an oxabicyclic adduct. iupac.orgacs.org Subsequent acid-catalyzed rearrangement of this adduct opens the oxygen bridge and aromatizes the ring system to yield the desired C-aryl glycoside structure. acs.org

This strategy has been successfully applied to the synthesis of various C-aryl glycoside model systems. acs.org For instance, a 2-glycosyl furan can be reacted with a benzyne to form an initial cycloadduct, which upon acid-catalyzed rearrangement, delivers a Group I C-aryl glycoside. acs.org A significant challenge in this methodology is controlling the regioselectivity of the cycloaddition. To address this, an intramolecular approach has been developed where the glycosyl furan and the benzyne precursor are linked by a cleavable tether, often silicon-based. utexas.eduresearchgate.net This ensures that the cycloaddition occurs in a predictable orientation, which is crucial for the synthesis of complex targets like this compound. researchgate.net

Palladium-Catalyzed C-Glycosylation Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forming C-C bonds, and their application in carbohydrate chemistry has led to powerful methods for C-glycoside synthesis. rsc.orgrsc.org These reactions offer mild conditions and high levels of control over the stereochemical outcome. rsc.org Several palladium-catalyzed strategies are relevant to the synthesis of aryl C-glycosides, including Suzuki-Miyaura, Heck, and Stille couplings. researchgate.netnih.gov

One notable approach involves the palladium-catalyzed SN2'-like opening of furan-benzyne cycloadducts with iodo glycals. iupac.orgacs.org This method provides an alternative pathway to the C-aryl glycoside core. Another powerful technique is the direct, stereoselective cross-coupling of an unprotected allyl glycosyl sulfone with an aryl halide under photoredox/nickel catalysis, showcasing a modern approach that minimizes protecting group manipulations. researchgate.net Furthermore, palladium catalysis can be used in domino reactions; for example, a Heck–Suzuki diarylation protocol has been developed to produce α-C-aryl glycosides with high selectivity from simple glycals. nih.gov These methods highlight the versatility of palladium catalysis in reliably forging the critical C-glycosidic linkage under various synthetic contexts. rsc.org

Formal Total Synthesis of this compound

The total synthesis of this compound, the aglycone of several angucycline antibiotics, has been a significant goal for synthetic chemists. titech.ac.jpthieme-connect.com A formal total synthesis, which involves the preparation of a known intermediate that has previously been converted to the final natural product, has been successfully achieved by multiple research groups, validating the strategic approaches developed for C-aryl glycoside construction. utexas.eduiupac.orgresearchgate.net

Key Synthetic Intermediates and Their Transformations

The synthesis of this compound hinges on the construction of a C-glycosylated juglone (5-hydroxy-1,4-naphthoquinone) core. researchgate.netoup.com This key intermediate serves as a versatile building block for the elaboration of the full tetracyclic skeleton of the angucycline family. oup.com

One successful strategy, reported by Suzuki and coworkers, utilized a C-glycosyl juglone as a pivotal intermediate. researchgate.nettitech.ac.jp The synthesis of this intermediate was achieved through a regioselective Diels-Alder reaction between a highly substituted diene and a juglone-based dienophile. researchgate.net Martin's group also targeted a key juglone derivative in their formal synthesis, preparing it via a Diels-Alder reaction between a substituted naphthyne and a glycosylated furan, where a disposable silicon tether was used to control the regiochemistry of the cycloaddition. researchgate.net The resulting cycloadducts undergo further transformations, such as ring-opening and oxidation, to yield the functionalized anthraquinone core of this compound. iupac.orgresearchgate.net

| Intermediate Type | Description | Key Transformation | Reference(s) |

| Glycosyl Furan | A furan ring substituted with a protected sugar moiety, acting as the diene. | [4+2] Cycloaddition with a benzyne or naphthyne. | iupac.orgacs.orgresearchgate.net |

| Furan-Benzyne Cycloadduct | An oxabicyclic compound formed from the Diels-Alder reaction. | Acid-catalyzed rearrangement to form a naphthol or anthrol. | iupac.orgacs.org |

| C-Glycosyl Juglone | A 5-hydroxy-1,4-naphthoquinone core bearing the C-glycoside. | Serves as a dienophile in a subsequent Diels-Alder reaction to build the tetracyclic frame. | researchgate.netoup.com |

| Substituted Anthrarufin | A 1,5-dihydroxyanthraquinone derivative bearing the sugar and other substituents. | Final cyclizations and functional group manipulations to complete the this compound skeleton. | researchgate.net |

Regioselective and Stereoselective Control in Glycosidation

Achieving precise control over regioselectivity and stereoselectivity is paramount in the synthesis of this compound. egrassbcollege.ac.inchemistrydocs.com Regioselectivity refers to the control of which constitutional isomer is formed, for example, where on the aromatic ring the sugar is attached. youtube.com Stereoselectivity refers to the preferential formation of one stereoisomer over others, dictating the three-dimensional arrangement of the atoms, particularly at the newly formed C-glycosidic bond. chemistrydocs.comyoutube.com

In the context of the furan-benzyne cycloaddition, regioselectivity is often controlled by employing an intramolecular strategy. utexas.eduresearchgate.net By tethering the glycosyl furan and the benzyne precursor, the reaction is forced to proceed in a specific orientation, leading to a single desired regioisomer. utexas.eduresearchgate.net Suzuki's approach achieved regiocontrol in the construction of the C-glycosyl juglone skeleton through a carefully designed [2+4] cycloaddition of an α-oxyfuran and an α-alkoxybenzyne. oup.com

Stereocontrol in forming the C-glycosidic bond is equally critical. In many syntheses, the stereochemistry of the sugar starting material dictates the stereochemistry of the product. For instance, an O→C glycoside rearrangement has been shown to produce the desired β-anomer selectively. researchgate.net Similarly, palladium-catalyzed glycosylations are often designed to be highly stereoselective, with the choice of catalyst, ligands, and reaction conditions influencing whether the α or β anomer is formed preferentially. rsc.orgnih.gov

Convergent and Linear Synthesis Approaches

In contrast, a convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. wikipedia.orgnih.gov This strategy is generally more efficient for complex targets like this compound because it allows for the synthesis of key building blocks in parallel, and a low-yielding step in one branch does not impact the material throughput of another. wikipedia.orgnih.gov

The formal syntheses of this compound largely employ convergent strategies. iupac.org For example, the sugar moiety (a glycosyl furan or iodo glycal) and the aromatic core precursor are prepared separately. iupac.orgacs.org These two major fragments are then joined together using the key C-aryl glycosylation reaction. iupac.org This convergent disconnection imbues the approach with a high degree of efficiency, as the complex carbohydrate and polycyclic aromatic components are united in a single, strategic step. iupac.org

Advanced Synthetic Tactics Applicable to this compound Derivatives

The complex, polycyclic structure of this compound, featuring a C-aryl glycoside motif, has spurred the development and application of sophisticated synthetic strategies. These methods aim to construct the core angucycline skeleton and install the carbohydrate moiety with high efficiency and stereocontrol.

A powerful and versatile strategy for the synthesis of C-aryl glycosides, the structural hallmark of this compound, involves a sequence of enyne metathesis followed by a Diels-Alder reaction. researchgate.net This approach is valued for its ability to build molecular complexity rapidly and to construct the key C-C bond between the sugar and the aromatic ring system. acs.orgcdnsciencepub.com

The general sequence begins with an enyne metathesis reaction to generate a 1,3-diene moiety. researchgate.net In the context of C-aryl glycoside synthesis, this can be achieved through a cross-enyne metathesis with ethylene gas to install the diene at the anomeric center of a sugar precursor. researchgate.net This newly formed diene is then poised to react with a suitable dienophile in a Diels-Alder [4+2] cycloaddition. The resulting cycloadduct can then undergo an aromatization step to furnish the final C-aryl glycoside structure. researchgate.net This strategy has been successfully applied in a formal synthesis of this compound. researchgate.netcdnsciencepub.com

A notable variation involves an intramolecular enyne metathesis on a sugar enyne, which also generates the requisite 1,3-diene for the subsequent Diels-Alder cycloaddition, leading to spiro-C-aryl glycosides. researchgate.net The combination of enyne metathesis with the Diels-Alder reaction provides a robust pathway to polycyclic frameworks from simpler starting materials. researchgate.netnih.gov

| Reaction Sequence | Description | Application |

| Cross-Enyne Metathesis | An alkyne and an alkene (e.g., ethylene) react to form a conjugated 1,3-diene. | Forms a diene at the anomeric center of a sugar. |

| Diels-Alder Reaction | The synthesized diene reacts with a dienophile (e.g., a benzyne precursor) to form a cyclic adduct. | Constructs the polycyclic aromatic system. |

| Aromatization | The cyclic adduct is converted into a stable aromatic ring. | Forms the final C-aryl glycoside core. |

This sequence is particularly advantageous as it couples the formation of the C-aryl glycoside with the annelation of a new aromatic ring, leading to more concise synthetic routes for these complex natural products. acs.org

Directed C-H glycosylation represents a modern and efficient method for forming the crucial carbon-carbon bond in C-glycosides, including structures like this compound. This strategy avoids the pre-functionalization of the aromatic component, instead relying on a directing group to guide a transition metal catalyst to a specific C-H bond for the glycosylation event. researchgate.net

Recent advancements have demonstrated the use of iridium-catalyzed directed C-H glycosylation with glycals (unsaturated carbohydrate derivatives) to produce 2-deoxy-C-aryl-glycosides. researchgate.net In this method, a directing group, such as an N-linked benzoxazole, is temporarily installed on the aromatic substrate. researchgate.net The catalyst then selectively activates a C-H bond ortho to the directing group, facilitating the coupling with the glycal donor. researchgate.net This process exhibits excellent control over regioselectivity and diastereoselectivity. researchgate.net After the key C-C bond is formed, the directing group can be cleanly removed. researchgate.net

Transition metal-catalyzed C-H glycosylation has emerged as a powerful tool for synthesizing C-glycosides, offering a more direct and atom-economical alternative to traditional cross-coupling methods. nih.gov While many methods require a directing group, the field is advancing toward developing directing-group-free C-H glycosylations. nih.gov

The biosynthesis and chemical synthesis of angucyclinones like this compound involve critical oxidative transformations to establish the final benz[a]anthraquinone skeleton. mdpi.com In synthetic chemistry, controlling oxidation in complex polycyclic systems is crucial for achieving the desired structure and functionality.

Palladium(II)-catalyzed oxidative reactions offer a mild and selective means to perform complex transformations. nih.gov These reactions can initiate cascade processes, building molecular complexity efficiently. nih.gov For polycyclic aromatic hydrocarbons, oxidative transformations can occur spontaneously, particularly at benzylic carbon positions, although these reactions can be non-selective. nih.gov Therefore, controlled, catalyst-mediated oxidations are preferred in total synthesis.

In the context of this compound's polycyclic core, synthetic strategies often involve the late-stage oxidation of a pre-formed ring system to install the quinone functionality. This can be achieved using various oxidants. The challenge lies in achieving regioselectivity and avoiding over-oxidation or undesired side reactions on the sensitive, highly functionalized molecule.

Directed C-H Glycosylation

Derivatization and Analog Synthesis of this compound

The modification of the this compound structure is a key area of research aimed at exploring its biological potential and understanding its structure-activity relationships.

Structural modifications of this compound and related angucyclines are undertaken for several research purposes. A primary goal is to create derivatives with improved pharmacological properties, such as enhanced water solubility or increased potency. nih.gov For example, researchers often synthesize or semi-synthesize derivatives of complex natural products to overcome limitations like poor hydrophilicity. nih.gov

Modifications can be made to various parts of the molecule:

The Aglycone Core: Altering the oxidation pattern or substitution on the benz[a]anthraquinone framework can influence biological activity.

The Glycosidic Moiety: The type, number, and attachment point of the sugar units can be varied. The synthesis of analogs with different deoxysugars or even the complete removal of the sugar helps to probe the role of the carbohydrate part in the molecule's function. mdpi.com

These synthetic and semi-synthetic analogs serve as crucial tools for identifying the pharmacophore of the molecule and for developing new compounds with potential therapeutic applications. nih.gov

Semisynthesis provides an efficient route to novel derivatives by using the naturally produced this compound or a close biosynthetic precursor as a starting material. This approach leverages the complexity of the natural product, avoiding a lengthy total synthesis, while allowing for targeted chemical modifications. researchgate.net

Researchers can isolate the parent compound from microbial cultures, such as those of Streptomyces species, and then apply chemical reactions to modify specific functional groups. nih.gov For example, hydroxyl groups on the aglycone or the sugar can be acylated or alkylated to produce a library of new analogs. These semisynthetic methods are instrumental in generating diverse structures for biological screening and for developing compounds with potentially improved properties. nih.govresearchgate.net

Preclinical Biological Investigations and Mechanistic Insights of Galtamycinone

In Vitro Biological Activity Studies

In vitro studies are crucial for the initial assessment of a compound's biological activity in a controlled laboratory setting. These studies have provided the primary evidence for the cytotoxic and antimicrobial properties of Galtamycinone.

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines, suggesting its potential as an antiproliferative agent. nih.gov In a study evaluating a series of aromatic polyketides, this compound was identified as having significant cytotoxic activity. nih.gov The compound was tested against pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) and a lung cancer cell line (A549), with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.9 to 7.8 μg/mL. nih.gov Another study reported the cytotoxicity of this compound against the human liver cancer cell line HepG-2, with an IC₅₀ value of 20.83 μM. meliordiscovery.comumich.edu These findings indicate that this compound can inhibit the proliferation of cancer cells in a laboratory setting.

Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| PANC-1 | Pancreatic Cancer | 0.9 - 7.8 μg/mL | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | 0.9 - 7.8 μg/mL | nih.gov |

| A549 | Lung Cancer | 0.9 - 7.8 μg/mL | nih.gov |

| HepG-2 | Liver Cancer | 20.83 μM | meliordiscovery.comumich.edu |

In addition to its anticancer properties, this compound has shown activity against Gram-positive bacteria. A study assessing the antibacterial activity of various compounds found that this compound inhibited the growth of Staphylococcus aureus. nih.gov The minimum inhibitory concentration required to inhibit 90% of the tested isolates (MIC₉₀) was determined to be 1.8 μg/mL. nih.gov

Antimicrobial Potency of this compound

| Microorganism | Gram Staining | Potency (MIC₉₀) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 1.8 μg/mL | nih.gov |

Information regarding the broader antimicrobial spectrum of this compound against other bacterial and fungal strains is not currently available in published literature.

There is currently no publicly available scientific literature that specifically investigates the inhibitory or modulatory effects of this compound on key enzymes such as acetylcholinesterase or its interaction with cellular signaling pathways like the mTOR pathway.

Antimicrobial Spectrum and Potency (Preclinical Evaluation)

In Vivo Preclinical Evaluation in Non-Human Models

In vivo studies in animal models are a critical step in preclinical research to understand a compound's efficacy and behavior in a living organism. nih.gov

To date, there are no published research findings on the efficacy of this compound in in vivo disease models, including xenograft models of cancer. Such studies are essential to determine if the in vitro cytotoxic effects translate to a therapeutic benefit in a living system. mdpi.comfrontiersin.org

The pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles of this compound have not been reported in any publicly available preclinical studies. nih.govresearchgate.net This information, which includes absorption, distribution, metabolism, and excretion (ADME), is vital for understanding the compound's behavior and potential for further development. researchgate.net

Efficacy Assessment in Disease Models (e.g., Xenograft models)

Molecular and Cellular Mechanisms of Action

This compound, an angucycline aglycone, exerts its biological effects through a variety of molecular and cellular mechanisms. These include interacting with specific biological targets, binding to nucleic acids and proteins, and modulating intracellular signaling pathways. These actions collectively contribute to its observed cytotoxic and other biological activities.

Elucidation of Specific Biological Targets

Research into the specific biological targets of this compound has identified key enzymes involved in cellular processes as primary targets. One of the significant targets is topoisomerase. Some angucyclines are known to inhibit topoisomerase I, and derivatives of similar compounds have shown the ability to inhibit topoisomerase 1. researchgate.net In silico studies have also suggested that compounds with structures related to this compound may target topoisomerases I and IIα. researchgate.net The inhibition of these enzymes, which are crucial for managing DNA topology during replication and transcription, can lead to DNA damage and ultimately cell death.

Another identified target for related angucycline compounds is the signaling protein histidine kinase WalK, which is involved in the cell wall metabolism of some bacteria. nih.gov While this has not been directly confirmed for this compound itself, the structural similarities suggest it could be a potential target. Furthermore, molecular docking results for similar anthraquinone metabolites indicate that they may target MMP2, an enzyme involved in cancer cell migration. nih.gov

The following table summarizes the potential biological targets of this compound and related compounds.

| Target Enzyme/Protein | Function | Implication of Inhibition | Reference |

| Topoisomerase I/IIα | Relieves torsional strain in DNA | DNA damage, apoptosis | researchgate.netresearchgate.net |

| Histidine kinase WalK | Bacterial cell wall metabolism | Antibacterial activity | nih.gov |

| MMP2 | Cancer cell migration | Inhibition of metastasis | nih.gov |

Interactions with Nucleic Acids and Proteins

This compound and its parent compounds, the angucyclines, are known to interact with nucleic acids, a mechanism central to their biological activity. universiteitleiden.nl The planar aromatic ring system of anthracyclines, a class to which this compound belongs, allows them to intercalate between DNA base pairs. atdbio.com This intercalation can disrupt DNA replication and transcription, leading to cellular arrest and apoptosis. nih.gov The interaction is often stabilized by other parts of the molecule. For instance, in doxorubicin, an amino sugar group forms an ionic bond with the DNA phosphate backbone, anchoring the molecule for intercalation. atdbio.com While this compound is an aglycone, its structural features still facilitate DNA binding. universiteitleiden.nl The interaction of related compounds with nucleic acids can also lead to the generation of reactive oxygen species (ROS), further contributing to DNA damage. researchgate.net

Protein interactions are also a key aspect of this compound's mechanism of action. The binding to and inhibition of enzymes like topoisomerases is a prime example of direct protein interaction. researchgate.netresearchgate.net Furthermore, some studies suggest that the biological activity of related compounds might be mediated through interactions with microtubule-associated proteins rather than directly with tubulin. usp.br The binding of ligands to proteins involves various forces, including hydrophobic interactions and energetic effects related to changes in nonpolar surface areas. utexas.edu The specific protein interactions of this compound are an area of ongoing research to fully understand its cellular effects. usp.br

Intracellular Signaling Pathway Modulation

This compound has been shown to modulate several key intracellular signaling pathways, which are critical in controlling cell fate, including proliferation, survival, and apoptosis. One of the central pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. bio-rad.comwikipedia.org The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. bio-rad.comnih.gov Its activation is a complex process involving canonical and non-canonical pathways, both of which lead to the translocation of NF-κB dimers to the nucleus to regulate gene expression. wikipedia.orgcellsignal.comgenome.jp Constitutive activation of the NF-κB pathway is linked to cancer development and progression. nih.gov The ability of certain compounds to modulate this pathway makes it a significant target for therapeutic intervention. nih.govnih.gov

In addition to the NF-κB pathway, this compound and related compounds can induce apoptosis, or programmed cell death. dntb.gov.uaresearchgate.net The induction of apoptosis is a complex process that can be triggered by various stimuli, including DNA damage and the generation of ROS. researchgate.netnih.gov Morphological changes associated with apoptosis, such as cell blebbing and the formation of apoptotic bodies, have been observed in cells treated with related compounds. nih.gov The cytotoxic effects of this compound on various cancer cell lines are often attributed to its ability to induce apoptosis. nih.govdntb.gov.uaresearchgate.net Studies on similar compounds have shown that they can induce apoptosis in glioma cells and hepatoma cells. researchgate.netdntb.gov.ua

The table below outlines the key signaling pathways modulated by this compound and their cellular outcomes.

| Signaling Pathway | Cellular Function | Effect of Modulation by this compound | Reference |

| NF-κB Signaling | Inflammation, cell survival, proliferation | Inhibition can lead to decreased cancer cell survival | bio-rad.comwikipedia.orgnih.gov |

| Apoptosis Pathway | Programmed cell death | Induction leads to elimination of cancer cells | dntb.gov.uaresearchgate.netnih.gov |

Structure-activity Relationship Sar Studies of Galtamycinone Analogs

Identification of Pharmacophores and Key Structural Features

Galtamycinone belongs to the angucycline class of aromatic polyketides, which are characterized by a benz[a]anthracene skeleton. researchgate.netnih.gov The fundamental pharmacophore of many angucycline antibiotics is this tetracyclic core, which is often crucial for their cytotoxic and antimicrobial activities. researchgate.net Within this core, the quinone moiety is a key feature, participating in redox cycling and the generation of reactive oxygen species, which can contribute to cellular damage in target cells.

Key structural features that are often investigated in SAR studies of angucyclines include the aromatic ring system, the angularly fused fourth ring, and the pattern of hydroxylation and other substitutions on the aromatic core. researchgate.net The planarity of the aromatic system is often important for intercalation into DNA, a common mechanism of action for this class of compounds. The specific arrangement of hydroxyl and methoxy groups on the benz[a]anthracene framework can significantly influence the molecule's electronic properties and its ability to interact with biological targets. epdf.pub

Influence of Sugar Moiety Modifications on Biological Activity

In the broader class of anthracyclines, a related group of compounds, the sugar moiety is known to be essential for their ability to act as topoisomerase poisons and for their antitumor effects. nih.govresearchgate.net The sugar unit often interacts with the minor groove of DNA, and modifications here can enhance the drug's recognition of its target. nih.gov For instance, the development of disaccharide analogs of idarubicin, an anthracycline, has shown that the orientation of the second sugar residue is critical for cytotoxic and antitumor activity. nih.gov

Studies on angucycline glycosides have indicated that the number and nature of the sugar units can significantly impact cytotoxicity. frontiersin.org For example, some reports suggest that angucyclines containing more sugar moieties exhibit enhanced cytotoxic activities. frontiersin.org The isolation of galtamycin C, an analog of this compound, revealed the presence of a disaccharide moiety, α-L-cinerulose B-(1→4, 2→3)-β-D-olivosyl. mdpi.com The specific nature and linkage of these sugars are believed to be important for the molecule's biological activity profile. The orientation and stereochemistry of the glycosidic bonds are also critical factors.

Impact of Aglycone Structure and Aromatic Substitutions

The aglycone, the non-sugar portion of the molecule, forms the core scaffold of this compound and is a primary determinant of its biological activity. Modifications to the benz[a]anthracene framework and the pattern of aromatic substitutions provide a rich avenue for SAR studies.

The oxidation state of the aglycone and the presence of various functional groups, such as hydroxyls, methoxy groups, and alkyl chains, can modulate the electronic and steric properties of the molecule. These modifications can influence the compound's ability to intercalate into DNA, interact with specific enzymes, or participate in redox reactions. For example, the presence and position of hydroxyl groups on the aromatic rings can affect hydrogen bonding interactions with target macromolecules.

In a study of angucycline glycosides, the aglycone structure was shown to be a key determinant of cytotoxicity. nih.gov The substitution pattern on the aromatic rings can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. Strategic placement of electron-donating or electron-withdrawing groups can alter the reactivity of the quinone system, potentially enhancing its cytotoxic effects. mesamalaria.org

Stereochemical Considerations and Diastereomeric Effects on Activity

Stereochemistry plays a pivotal role in the biological activity of complex natural products like this compound. hes-so.ch The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. hes-so.ch For many drugs, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects.

Studies on other complex molecules have demonstrated that diastereomers can exhibit vastly different biological activities. hes-so.ch For instance, in a series of dinuclear Re(I) complexes, different diastereomers showed significant variations in their cytotoxicity against cancer cell lines. hes-so.ch Although specific studies on the diastereomeric effects of this compound are not widely available, it is a critical area for future research to optimize its therapeutic potential.

Computational and In Silico Approaches for SAR Prediction and Validation

Computational and in silico methods are increasingly valuable tools in drug discovery for predicting and validating structure-activity relationships. researchgate.net These approaches can accelerate the process of identifying promising lead compounds and optimizing their properties by simulating molecular interactions and predicting biological activities before undertaking extensive synthetic and biological testing. oncodesign-services.com

For this compound and its analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. researchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oncodesign-services.comresearchgate.net By calculating various molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters), it is possible to build predictive models that can estimate the activity of newly designed analogs.

Pharmacophore modeling is another powerful in silico tool. naturalproducts.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By identifying the pharmacophoric features of active this compound analogs, new molecules with improved binding affinity and selectivity can be designed. Molecular docking studies can further be used to simulate the binding of this compound analogs to their putative targets, such as DNA or specific enzymes, providing insights into the key interactions at the molecular level.

Analytical Methodologies for Galtamycinone Characterization and Detection in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the complex molecular architecture of galtamycinone.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a cornerstone for the structural determination of this compound. nih.govasm.org 1D NMR provides initial information on the types and numbers of protons and carbons, while 2D NMR experiments like COSY and HMBC reveal the connectivity between atoms, which is essential for assembling the complete molecular structure. asm.orgmdpi.com

For instance, the ¹³C NMR spectrum of compounds structurally similar to this compound shows characteristic signals for an anthraquinone-containing aglycone, with carbonyl carbons appearing at chemical shifts (δC) of approximately 188.4 and 180.0 ppm. asm.orgnih.gov The aromatic region of the ¹³C NMR spectrum of related angucycline glycosides, which share the linear tetracyclic system of this compound, displays signals between δC 108.8 and 162.1 ppm. mdpi.comresearchgate.net

Two-dimensional NMR techniques are indispensable for confirming the complex ring system and the stereochemistry of this compound. slideshare.net For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments establish long-range correlations between protons and carbons, helping to piece together the tetracyclic framework. asm.orgnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Approximate Chemical Shift (δC) in ppm |

| Quinone Carbonyls | 187.3 - 188.4 |

| Aromatic Carbons | 108.8 - 162.1 |

| Olivose Moiety Carbons | 18.2 - 78.7 |

Note: Data compiled from studies on this compound and structurally similar angucycline glycosides. asm.orgmdpi.comnih.govresearchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. asm.org For example, the molecular formula of a related compound was determined as C₃₅H₃₆O₁₁ based on the (+)-HRESIMS ion at m/z 633.2347 ([M+H]⁺). asm.orgnih.gov

Tandem mass spectrometry (MS/MS) is employed to gain structural insights through fragmentation analysis. mdpi.com By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structure of different parts of the molecule. This is particularly useful for identifying the core angucycline structure and any attached sugar moieties in related glycosides. The fragmentation patterns can reveal characteristic losses, such as the loss of a glycosidic unit. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for a this compound-Related Compound

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 633.2347 | 633.2330 | C₃₅H₃₇O₁₁ |

Data from a study on a compound structurally related to this compound. asm.orgnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. mdpi.com The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of the this compound structure, can be confirmed by their distinct absorption peaks. mdpi.com In related compounds, carbonyl and hydroxyl functionalities show bands around 1677 cm⁻¹ and 3389 cm⁻¹, respectively. mdpi.com The fingerprint region of the spectrum provides a unique pattern that can be used for identification purposes. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ~3389 |

| Carbonyl (C=O) | ~1677 |

Data based on characteristic functional group frequencies and spectra of related compounds. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for characterizing its chromophore. nih.gov The extended conjugated system of the tetracyclic aromatic core of this compound gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. nih.gov The position and intensity of these absorption bands are indicative of the specific type of anthracycline chromophore. nih.gov Metabolite profiling based on distinct UV-visible absorbance has been used to identify novel compounds, including those with structures related to this compound. nih.gov

Table 4: UV-Vis Absorption Maxima for this compound and Related Angucyclines

| Compound Type | Approximate λmax (nm) |

| Angucycline Chromophore | Varies depending on specific structure and solvent |

The specific λmax values for this compound are dependent on the solvent and pH. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound from complex mixtures, such as fermentation broths of producing microorganisms. nih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, purification, and quantification of this compound. researchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed to separate this compound from other related metabolites. nih.govresearchgate.net The separation is typically achieved using a gradient elution system, for example, with a mobile phase consisting of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape. nih.gov The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification of compounds based on their UV-Vis spectra. researchgate.net Preparative HPLC is used to obtain pure samples of this compound for further structural and biological studies. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds from a mixture. pfc.hrorganomation.com The principle of GC relies on a mobile phase, which is an inert carrier gas (such as helium, nitrogen, or hydrogen), carrying the vaporized sample through a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support, housed within a column. pfc.hrthermofisher.com Separation occurs as different compounds in the sample interact with the stationary phase at different rates, causing them to elute from the column at distinct times, known as retention times. innovatechlabs.comyoutube.com

Direct analysis of this compound by Gas Chromatography is generally not feasible due to its large molecular weight and non-volatile nature. Compounds analyzed by GC must be thermally stable and readily vaporized without decomposition. organomation.com this compound, a complex angucycline, would likely decompose at the high temperatures required for vaporization in the GC injection port. wikipedia.org Therefore, for GC-based analysis to be viable, a derivatization step would be necessary to convert this compound into a more volatile and thermally stable derivative. This process is more commonly associated with Gas Chromatography-Mass Spectrometry (GC-MS), which is discussed in a later section.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique widely used for the qualitative analysis of mixtures, determination of compound purity, and monitoring the progress of chemical reactions. sigmaaldrich.comwikipedia.org The method involves a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina, coated onto a flat, inert carrier such as a glass plate or aluminum foil. sigmaaldrich.comwikipedia.org A small spot of the sample mixture is applied to one end of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). libretexts.org The mobile phase moves up the plate via capillary action, and components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases, which is governed by factors like polarity. khanacademy.org

In the context of this compound and other natural products, TLC serves as a fundamental tool during the isolation and purification process. uoguelph.ca It allows for the rapid visualization of the components within a crude microbial extract, helping to guide further purification steps. By comparing the retention factor (Rƒ) of a spot to that of a known standard, TLC can provide preliminary identification. Its application was noted in research pertaining to the formal synthesis of this compound. uoguelph.ca

| Parameter | Description | Common Choices for Angucyclines like this compound |

|---|---|---|

| Stationary Phase | The adsorbent layer on the plate. wikipedia.org | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. wikipedia.org | Mixtures of non-polar and polar solvents (e.g., Dichloromethane/Methanol, Chloroform/Ethyl Acetate) |

| Visualization | Method used to see the separated compound spots, especially if they are colorless. wikipedia.org | UV light (typically at 254 nm or 365 nm), or staining with reagents like vanillin-sulfuric acid followed by heating. |

Advanced Hybrid Analytical Techniques

Hybrid or hyphenated analytical techniques combine two or more separation and detection methods to achieve a higher level of analytical capability than either technique could alone. For complex molecules like this compound found in intricate biological matrices, these methods are indispensable for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org HPLC separates the components of a complex mixture in a liquid state, which is ideal for compounds like this compound that are not sufficiently volatile or are thermally labile. researchgate.net After separation in the chromatography column, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. researchgate.netmst.or.jp

LC-MS is a cornerstone technique in modern natural product research for the analysis of microbial extracts. wikipedia.org Research on angucyclines frequently employs LC-MS to analyze crude extracts and purified fractions. universiteitleiden.nl For instance, LC-MS/MS (tandem mass spectrometry) analysis of Streptomyces samples has been used to identify various angucyclinones. universiteitleiden.nl This technique is also central to proteomining approaches, which correlate the production of metabolites like this compound with the expression of their corresponding biosynthetic gene clusters. acs.org

| Research Area | Specific Application of LC-MS | Key Findings Enabled by LC-MS |

|---|---|---|

| Natural Product Discovery | Profiling of secondary metabolites from Streptomyces species. universiteitleiden.nl | Identification of known and rearranged angucyclinones in culture extracts. universiteitleiden.nl |

| Biosynthesis Studies | Comparing metabolomic profiles of wild-type and mutant microbial strains. acs.org | Connecting specific gene clusters to the biosynthesis of complex molecules. acs.org |

| Dereplication | Rapidly analyzing crude extracts to identify known compounds like this compound. usp.br | Prevents the time-consuming rediscovery of already characterized natural products. usp.br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org The GC separates volatile components of a sample, which are then ionized and detected by the MS, allowing for high-confidence identification based on both retention time and mass spectrum. innovatechlabs.com

As previously noted, this compound is a non-volatile molecule. Therefore, to be analyzed by GC-MS, it must first undergo a chemical derivatization process to increase its volatility and thermal stability. endocrine-abstracts.org This typically involves reacting the molecule's functional groups (e.g., hydroxyl groups) with a derivatizing agent to form a less polar, more volatile ether or ester, such as a trimethylsilyl (TMS) ether. endocrine-abstracts.orgnih.gov While this adds a step to sample preparation, the resulting data can be highly specific. GC-MS methods are well-established for analyzing various metabolites in biological samples and could be adapted for this compound if required. endocrine-abstracts.org The mass spectra obtained from GC-MS can be compared against extensive libraries, such as the NIST library, for positive identification. researchgate.net

Quantitative Analysis and Dereplication Strategies

In natural product chemistry, it is crucial to not only identify new compounds but also to quickly recognize known ones and to quantify compounds of interest.

Dereplication is the process of rapidly identifying known compounds in a crude extract or partially purified fraction early in the discovery pipeline. researchgate.net This strategy is essential to avoid the laborious and costly process of re-isolating and re-characterizing compounds that have already been reported. researchgate.net Modern dereplication heavily relies on LC-MS/MS data in conjunction with sophisticated bioinformatics tools and databases. usp.br By comparing the experimental MS/MS fragmentation pattern and molecular mass of a compound in an extract to entries in spectral libraries, a known compound like this compound can be identified tentatively without needing to be purified first. usp.brresearchgate.net

Quantitative analysis aims to determine the concentration of a specific analyte in a sample. For this compound, this could involve measuring its production yield from a microbial culture or its concentration in a bioassay. Hybrid techniques like LC-MS and GC-MS are well-suited for quantification due to their high sensitivity and selectivity. acs.orgendocrine-abstracts.org Quantification is typically performed by creating a calibration curve with a pure standard of the compound and often includes the use of an internal standard to correct for variations in sample preparation and instrument response. endocrine-abstracts.org For example, quantitative proteomics, an associated technique, has been used to correlate protein expression levels with the production levels of related metabolites. acs.org

| Platform/Database | Description | Relevance to this compound |

|---|---|---|

| GNPS (Global Natural Products Social Molecular Networking) | An open-access web-based platform that organizes MS/MS data into molecular networks, comparing experimental data against public spectral libraries. usp.br | Can be used to identify this compound and other angucyclines within a complex mixture by matching their fragmentation spectra to library entries. usp.br |

| NIST/MassBank/ReSpect | Public and commercial mass spectral libraries containing thousands of reference spectra. usp.br | Serve as the reference data against which experimental MS/MS spectra from an unknown sample are compared for identification. usp.br |

| AntiBase | A comprehensive database of microbial secondary metabolites. researchgate.net | Used to check if the molecular formula and other properties of an isolated compound match those of a known natural product like this compound. researchgate.net |

Future Directions and Emerging Research Avenues for Galtamycinone

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the development of diversity-oriented strategies that allow for the creation of a variety of C-aryl and spiro-C-aryl glycosides from common intermediates. researchgate.net This involves techniques like sequential enyne metathesis to generate a 1,3-diene moiety, followed by a Diels-Alder reaction. researchgate.net Regioselective Diels-Alder reactions, particularly those using juglone-based dienophiles, have proven crucial in the synthesis of complex molecules like this compound. researchgate.net The development of more efficient routes often focuses on starting from readily available and inexpensive materials. researchgate.net

Furthermore, the application of computer-aided synthesis planning is becoming increasingly important. rsc.org Algorithms like the Monte Carlo Tree Search can help identify shorter and greener synthetic pathways by exploring a vast chemical space and considering factors like the environmental impact of solvents. rsc.org This computational approach, sometimes referred to as a "chemical subway map," can guide the optimization of synthetic routes by quantifying their costs and efficiency. nih.gov The goal is to develop synthetic protocols that are not only high-yielding but also align with the principles of green chemistry, minimizing the use of hazardous substances and energy consumption. rsc.org

Deepening the Understanding of this compound's Biosynthetic Machinery

This compound is an angucyclinone, a class of natural products synthesized through the polyketide pathway by type II polyketide synthase (PKS) systems. acs.org Understanding the intricate enzymatic machinery responsible for its production is crucial for several reasons. It can provide insights into how structural diversity is generated in angucyclines and open doors for the engineered biosynthesis of novel derivatives. nih.gov

Research into the biosynthesis of related angucyclines, such as lugdunomycin, has revealed that the process can be incredibly complex, sometimes requiring the involvement of two distinct biosynthetic gene clusters (BGCs). acs.orgchemrxiv.org One BGC may be responsible for producing the angucyclinone core, while another synthesizes a different molecular component. acs.orgchemrxiv.org These components then come together in a key step, such as an intermolecular Diels-Alder reaction, to form the final product. acs.org

Genetic and chemical studies of balmoralmycin biosynthesis have further illuminated the roles of various enzymes, including cyclases, aromatases, and oxidoreductases, in shaping the final angucycline structure. nih.gov The elucidation of these pathways is often aided by techniques like heterologous expression of BGCs and the analysis of shunt products, which are metabolites that accumulate when a particular enzyme in the pathway is non-functional. nih.gov By piecing together this biosynthetic puzzle, researchers can gain a deeper appreciation for the elegant molecular logic of natural product synthesis.

Exploration of Undiscovered Preclinical Biological Activities and Targets

While angucyclines are known for their antimicrobial and anticancer properties, the full spectrum of their biological activities is likely much broader. acs.org this compound and its related compounds represent a promising scaffold for the discovery of new therapeutic agents. researchgate.net The unique C-aryl glycoside motif found in many of these molecules contributes to their stability and diverse biological functions, which can include antiviral and hypoglycemic effects. researchgate.net

Dereplication strategies, which involve the rapid identification of known compounds in a crude extract, are being employed to more efficiently screen for novel bioactivities. researchgate.net This allows researchers to focus on previously uncharacterized molecules. The exploration of microbial interactions has also proven to be a fruitful approach, as these interactions can induce the production of a substantial arsenal of small molecules with potential therapeutic applications. researchgate.net

The investigation into the biological targets of these compounds is another critical area of research. For instance, some angucycline derivatives have been found to inhibit topoisomerase II, an enzyme involved in DNA replication and a known target for anticancer drugs. karger.com Understanding the specific molecular targets of this compound will be essential for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Rational Design of this compound Analogs with Enhanced Mechanistic Specificity

The rational design of analogs is a powerful strategy for improving the therapeutic properties of a natural product. By modifying the core structure of this compound, researchers can aim to enhance its activity against specific targets, improve its solubility, or reduce potential off-target effects. researchgate.net The synthesis of C-aryl glycosides, a key structural feature of many bioactive natural products, has been a major focus of these efforts. utexas.edu

The development of methodologies for the regioselective synthesis of these glycosides is crucial for creating specific analogs. utexas.edu Techniques involving [4+2] cycloadditions between benzynes and glycosyl-substituted furans have been explored for this purpose. utexas.edu By systematically altering the sugar moiety and the aromatic core, scientists can generate a library of compounds for biological evaluation.

The goal is to create analogs with enhanced mechanistic specificity, meaning they interact more selectively with their intended biological target. This can lead to improved efficacy and a better safety profile. For example, modifications to the heliomycin molecule, a related polyaromatic phenol, led to derivatives with increased affinity for DNA and enhanced ability to inhibit topoisomerase 1. researchgate.net

Application of Advanced Omics Technologies in this compound Research

The suite of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the complex biology surrounding this compound. humanspecificresearch.orgnih.gov These high-throughput methods provide a comprehensive view of the molecular landscape of an organism and can be instrumental in various aspects of this compound research. frontlinegenomics.comnih.gov

Key Omics Technologies and Their Applications in this compound Research

| Omics Technology | Description | Application in this compound Research |

| Genomics | The study of an organism's complete set of DNA (genome). frontlinegenomics.com | Identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for this compound production. nih.gov |

| Transcriptomics | The analysis of all RNA molecules (the transcriptome) in a cell or organism. humanspecificresearch.org | Understanding how the expression of genes in the this compound BGC is regulated. nih.gov |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. frontlinegenomics.com | Identifying and characterizing the enzymes involved in the this compound biosynthetic pathway. chemrxiv.org |

| Metabolomics | The study of the complete set of small-molecule chemicals (metabolites) within a biological sample. humanspecificresearch.org | Identifying novel shunt products and intermediates in the this compound pathway, and for dereplication of known compounds in crude extracts. researchgate.net |